molecular formula C11H10N2O2S B2630637 (Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one CAS No. 76979-39-0

(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2630637
CAS No.: 76979-39-0
M. Wt: 234.27
InChI Key: RCYJWMUYBFSIFL-TWGQIWQCSA-N
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Description

(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an amino group, a methoxybenzylidene moiety, and a thiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, employing efficient purification techniques, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methoxybenzylidene moiety or the thiazolone ring.

    Substitution: The amino group and the methoxybenzylidene moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thiazolone derivatives.

Scientific Research Applications

(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-benzylidenethiazol-4(5H)-one: Lacks the methoxy group, which may influence its chemical reactivity and biological activity.

    2-amino-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar structure but with a different position of the methoxy group, potentially affecting its properties.

Uniqueness

(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one is unique due to the presence of the methoxy group at the 3-position of the benzylidene moiety

Properties

IUPAC Name

(5Z)-2-amino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-3-7(5-8)6-9-10(14)13-11(12)16-9/h2-6H,1H3,(H2,12,13,14)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYJWMUYBFSIFL-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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